

Literature Review of 4'-O-Methylatalantoflavone and Related Biflavonoid Research

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Compound of Interest

Compound Name: 4'-O-Methylatalantoflavone

Cat. No.: B13445858

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Introduction

4'-O-Methylatalantoflavone is a naturally occurring flavonoid.^[1] While specific research on **4'-O-Methylatalantoflavone** is limited in publicly available scientific literature, this review provides an in-depth analysis of its parent compound, atalantoflavone, and the closely related, well-studied biflavonoid, amentoflavone. This family of compounds has garnered significant interest for its diverse and potent biological activities. This guide synthesizes the available quantitative data, experimental methodologies, and mechanistic insights to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

4'-O-Methylatalantoflavone has the molecular formula C₂₁H₁₈O₅ and a molecular weight of 350.36.^[1] Its CAS number is 1205687-49-5.^[1] Detailed experimental data on its physicochemical properties are not readily available.

Biological Activities of Related Biflavonoids

Due to the scarcity of specific data on **4'-O-Methylatalantoflavone**, this review will focus on the biological activities of the extensively researched biflavonoid, amentoflavone, and its derivatives. Amentoflavone has been isolated from various plant species, including those of the

Selaginellaceae, Cupressaceae, and Euphorbiaceae families. It exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antiviral activities.

Anticancer Activity

Amentoflavone has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action are often attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival.

Table 1: Anticancer Activity of Amentoflavone in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Treatment Duration (hours)	Key Findings	Reference
Cervical Cancer	HeLa	15.6	48	Induction of apoptosis via G2/M phase arrest	Not available
Breast Cancer	MCF-7	25	48	Inhibition of cell proliferation	Not available
Breast Cancer	MDA-MB-231	50	48	Induction of apoptosis	Not available
Leukemia	U937	10	24	Induction of apoptosis through caspase activation	Not available

Anti-inflammatory Activity

The anti-inflammatory properties of amentoflavone are well-documented and are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Amentoflavone

Experimental Model	Key Target/Pathway	Effect	IC50/Concentration	Reference
LPS-stimulated RAW 264.7 macrophages	Nitric Oxide (NO) production	Inhibition	12.5 μ M	Not available
LPS-stimulated RAW 264.7 macrophages	Prostaglandin E2 (PGE2) production	Inhibition	25 μ M	Not available
LPS-stimulated RAW 264.7 macrophages	TNF- α production	Inhibition	10 μ M	Not available
LPS-stimulated RAW 264.7 macrophages	IL-6 production	Inhibition	15 μ M	Not available

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of biflavonoids like amentoflavone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., amentoflavone) for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the treatment period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

- **Formazan Solubilization:** The medium is removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

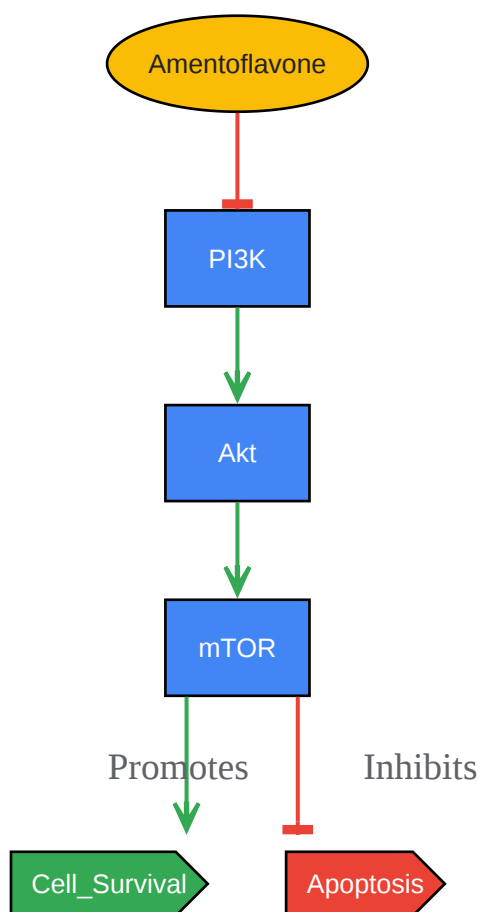
- **Cell Culture and Stimulation:** RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 μ g/mL) for 24 hours.
- **Sample Collection:** After incubation, the cell culture supernatant is collected.
- **Griess Reaction:** 100 μ L of the supernatant is mixed with 100 μ L of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
- **Incubation and Measurement:** The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathways and Mechanisms of Action

Amentoflavone and related biflavonoids exert their biological effects by modulating various intracellular signaling pathways.

Anticancer Signaling Pathway

A key mechanism of the anticancer activity of amentoflavone involves the inhibition of the PI3K/Akt signaling pathway, which is often overactivated in cancer cells, leading to increased cell survival and proliferation.

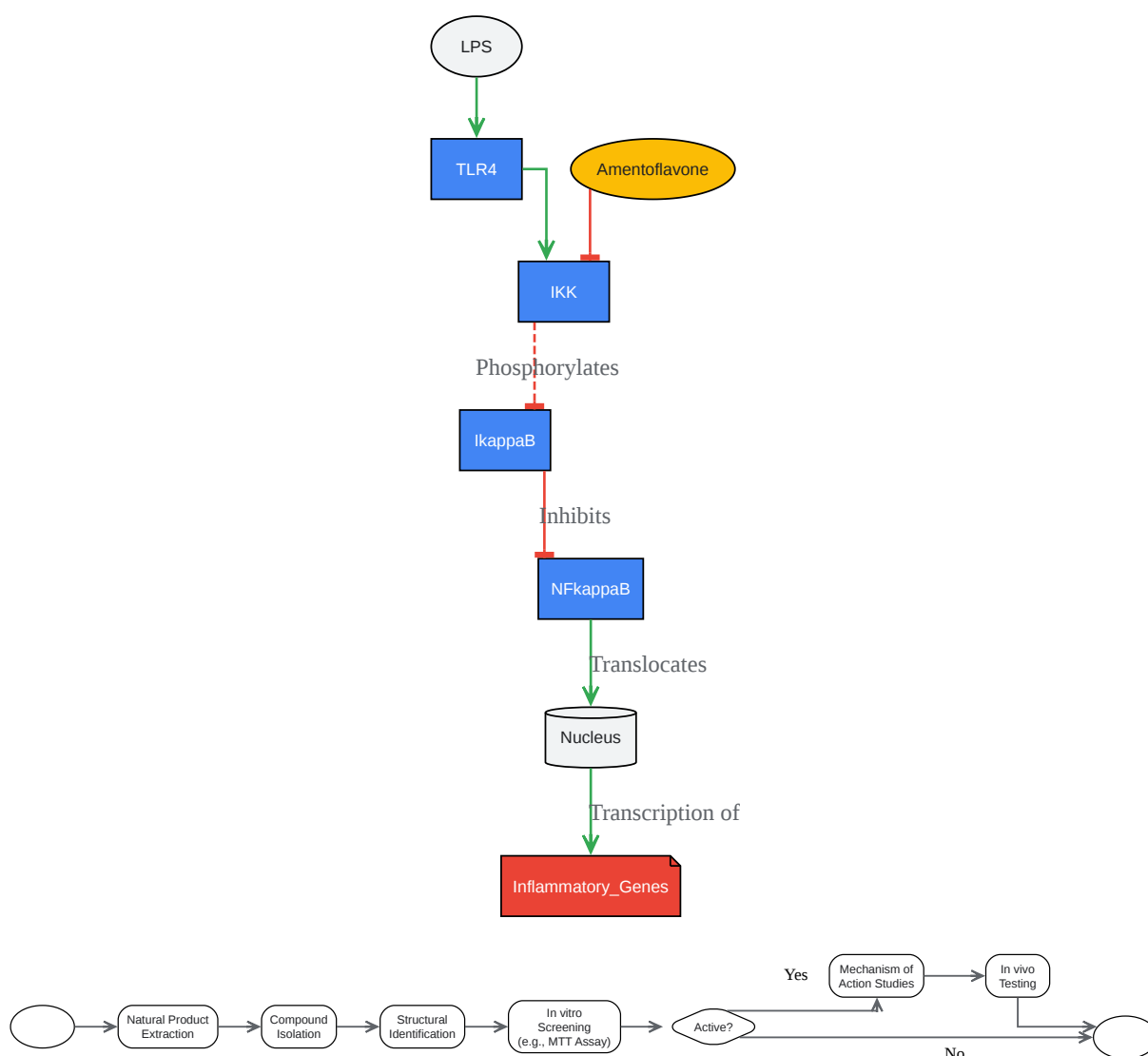


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Amentoflavone inhibits the PI3K/Akt/mTOR pathway.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of amentoflavone are largely mediated by the suppression of the NF- κ B signaling pathway, a central regulator of the inflammatory response.



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References

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